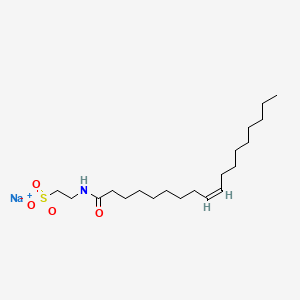
Sodium N-oleoyltaurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C21H41NO3S and CAS registry number 137-20-2, is known for its ability to cleanse and moisturize the skin, as well as enhance the foaming and emulsifying properties of cosmetic formulations . It is derived from the reaction between N-methyltaurine and oleylamine, resulting in a compound with both hydrophilic and lipophilic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium N-oleoyltaurate can be synthesized through the Schotten-Baumann method, which involves the reaction of long-chain carboxylic acid chlorides with aqueous solutions of the sodium salt of N-methyltaurine . This method, however, produces equimolar amounts of sodium chloride, which can worsen the properties of surfactant mixtures . Another method involves the direct amidation of N-methyltaurine or its sodium salt with the corresponding fatty acid at 220°C under nitrogen for 10 hours . This method aims to achieve gentler process conditions using suitable catalysts such as sodium borohydride, boric acid, or zinc oxide .
Industrial Production Methods: In industrial settings, this compound is produced by reacting sodium methyltaurate with oleyl chloride . The reaction is carried out in a reaction kettle with a 6% NaCl aqueous solution and 73.4% sodium methyl taurine aqueous solution, with the temperature raised to about 40°C and the pH adjusted to 9-10 .
Chemical Reactions Analysis
Types of Reactions: Sodium N-oleoyltaurate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents, resulting in the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur with halogenated compounds under basic conditions.
Major Products Formed: The major products formed from these reactions include sulfonic acids, reduced amides, and substituted derivatives of the original compound .
Scientific Research Applications
Sodium N-oleoyltaurate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments due to its emulsifying properties.
Medicine: Utilized in the formulation of pharmaceutical products for its cleansing and moisturizing effects.
Industry: Widely used in the cosmetic industry for the production of shampoos, body washes, and other personal care products
Mechanism of Action
Sodium N-oleoyltaurate exerts its effects through its surfactant properties, which allow it to reduce the surface tension of liquids and enhance the mixing of oil and water. This compound targets the lipid bilayers of cell membranes, disrupting their structure and allowing for the emulsification of oils and fats . The molecular pathways involved include the interaction with hydrophobic and hydrophilic regions of molecules, facilitating the formation of micelles and other colloidal structures .
Comparison with Similar Compounds
- Sodium N-methyl-N-oleoyltaurate
- Sodium lauroyl methyl isethionate
- Sodium cocoyl isethionate
Comparison: Sodium N-oleoyltaurate is unique in its ability to provide both cleansing and moisturizing effects, making it highly suitable for use in personal care products. Compared to Sodium lauroyl methyl isethionate and Sodium cocoyl isethionate, this compound offers better emulsifying properties and is less irritating to the skin .
Properties
CAS No. |
60840-87-1 |
|---|---|
Molecular Formula |
C20H38NNaO4S |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
sodium;2-[[(Z)-octadec-9-enoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C20H39NO4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25;/h9-10H,2-8,11-19H2,1H3,(H,21,22)(H,23,24,25);/q;+1/p-1/b10-9-; |
InChI Key |
SIFNSAPDAWMCFK-KVVVOXFISA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


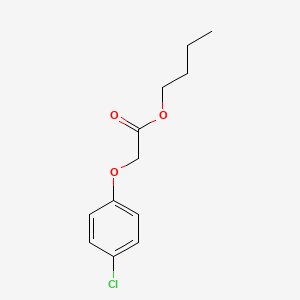
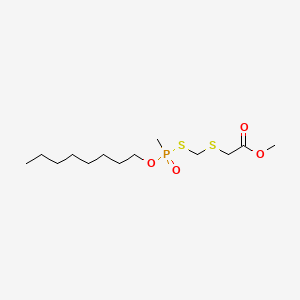
![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium](/img/structure/B13761687.png)

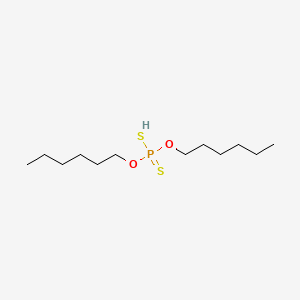
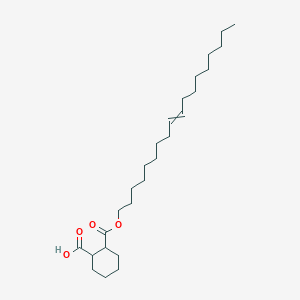
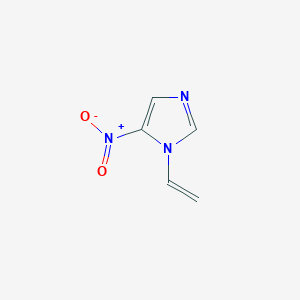
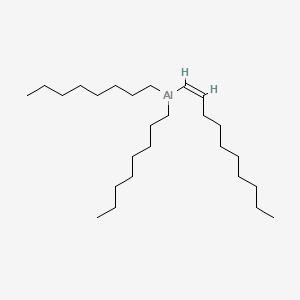
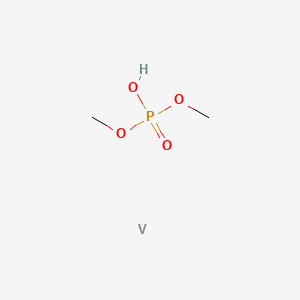
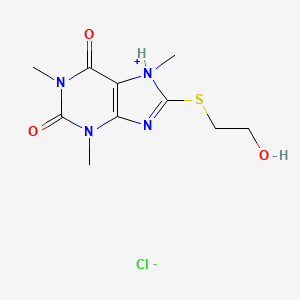
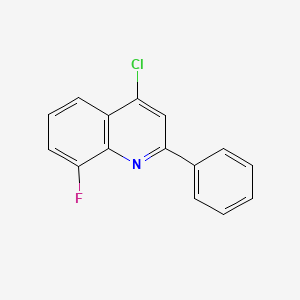

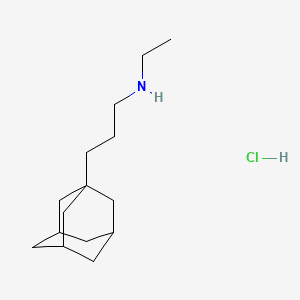
![benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine](/img/structure/B13761751.png)
